4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline
Overview
Description
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline, also known as 4-Bromo-3-(DFMO)-5-(TFMA), is an aniline derivative that has been studied for its potential applications in scientific research and laboratory experiments. 4-Bromo-3-(DFMO)-5-(TFMA) is a versatile compound that can be used as a reagent for various chemical reactions and as a substrate for enzyme-catalyzed reactions. It also has potential applications in medicinal chemistry, as it has been found to exhibit anti-inflammatory and anti-cancer properties.
Scientific Research Applications
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) has been studied for its potential applications in scientific research. It has been found to be a useful reagent for various chemical reactions, such as the synthesis of aryl and heteroaryl amines, as well as the synthesis of new heterocyclic compounds. It has also been studied as a substrate for enzyme-catalyzed reactions, such as the synthesis of novel peptides and peptidomimetics.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) is not yet fully understood. However, it is believed that the compound can act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to be a substrate for certain enzymes, such as the cytochrome P450 (CYP) family of enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) has been found to exhibit anti-inflammatory and anti-cancer properties. In vitro studies have shown that the compound can inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are both involved in the production of pro-inflammatory mediators. It has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in the treatment of certain types of cancers.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also a versatile reagent that can be used for a variety of chemical reactions and as a substrate for enzyme-catalyzed reactions. However, it is important to note that the compound has not been extensively studied, and its effects on humans and animals are not yet fully understood. Therefore, caution should be exercised when using this compound in experiments.
Future Directions
The potential applications of 4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline(DFMO)-5-(TFMA) in scientific research and laboratory experiments are still largely unexplored. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as its potential applications in medicinal chemistry. In addition, further studies are needed to determine the optimal conditions for the synthesis of the compound, as well as the optimal conditions for its use in various chemical reactions and enzyme-catalyzed reactions. Finally, further research is needed to determine the potential toxicity of the compound and its potential side effects.
properties
IUPAC Name |
4-bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-6-4(8(12,13)14)1-3(15)2-5(6)16-7(10)11/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDXJIAPPZDASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Br)OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(difluoromethoxy)-5-(trifluoromethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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